Hastatoside

Vue d'ensemble

Description

Hastatoside est un glycoside iridoïde qui est principalement isolé de la plante Verbena officinalis. Il est connu pour ses diverses activités biologiques, notamment ses propriétés hypnotiques, antioxydantes et hépato protectrices . Ce composé a été traditionnellement utilisé dans les remèdes à base de plantes pour traiter l'insomnie et d'autres troubles nerveux .

Applications De Recherche Scientifique

Hastatoside has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Hastatoside, an iridoid glycoside isolated from Verbena officinalis, primarily targets the sleep-wake cycle in the body . It has been found to have a significant impact on non-rapid eye movement (NREM) sleep . Additionally, it has been suggested that this compound may have a regulatory role on immune cell functions, specifically on natural killer (NK) cells .

Mode of Action

This compound interacts with its targets to promote sleep. After oral administration, this compound increases the total time of NREM sleep during a 9-hour period . This increase in sleep time occurs with a lag time of about 3-5 hours after administration . The exact molecular interaction between this compound and its targets is still under investigation.

Biochemical Pathways

It is known that this compound influences the sleep-wake cycle, suggesting an impact on the neurological pathways associated with sleep regulation

Pharmacokinetics

Studies have shown that this compound can increase nrem sleep for a period of 9 hours following oral administration . This suggests that this compound is absorbed and distributed in the body in a manner that allows it to exert its sleep-promoting effects.

Result of Action

The primary result of this compound’s action is an increase in NREM sleep . This compound increases the total time of NREM sleep by 81% during a 9-hour period . This increase in sleep time is accompanied by an increase in delta activity during NREM sleep , which is associated with deep, restorative sleep.

Action Environment

The environment in which this compound exerts its effects can influence its action, efficacy, and stability. It is known that this compound is isolated from Verbena officinalis , suggesting that the plant’s growth conditions could potentially influence the compound’s properties

Analyse Biochimique

Biochemical Properties

Hastatoside plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with glycogen synthase kinase-3β (GSK-3β), an enzyme involved in various cellular processes . This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This interaction is significant as it influences various signaling pathways and cellular functions.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been found to attenuate carbon tetrachloride-induced liver fibrosis by targeting GSK-3β . In hepatic stellate cells, this compound inhibits proliferation and activation by decreasing the expression levels of cyclin D1 and c-Myc . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to GSK-3β, promoting its activity and inhibiting the downstream effector expression of β-catenin . This inhibition prevents the activation and proliferation of hepatic stellate cells, thereby preventing the development of liver fibrosis . The molecular docking results further support the binding of this compound to GSK-3β .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability and efficacy in preventing carbon tetrachloride-induced liver injury and histological damage . Over time, it inhibits the upregulation of α-SMA and Col1α1 levels in a mouse hepatic fibrosis model . These findings suggest that this compound maintains its therapeutic effects over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice with carbon tetrachloride-induced hepatic fibrosis, this compound prevented liver injury and histological damage at specific dosages

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. It is metabolized in the liver, where it exerts its hepatoprotective effects by targeting GSK-3β . The metabolic pathways of this compound also involve its conversion into active metabolites that contribute to its therapeutic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is absorbed in the gastrointestinal tract and distributed to various tissues, including the liver, where it exerts its pharmacological effects . The transport and distribution of this compound are crucial for its therapeutic efficacy and bioavailability.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is localized in specific cellular compartments, including the cytoplasm and nucleus, where it interacts with target biomolecules . The targeting signals and post-translational modifications of this compound direct it to these compartments, influencing its therapeutic effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Hastatoside peut être synthétisé par extraction à partir de Verbena officinalis. Le processus d'extraction implique généralement des méthodes d'extraction par solvant, telles que l'utilisation de méthanol, d'éthanol ou de diméthylsulfoxyde (DMSO) . La structure et la configuration absolue de l'this compound ont été déterminées par des méthodes spectroscopiques, et il a été corrélé chimiquement à la verbenaline et à la lactone .

Méthodes de production industrielle

La production industrielle d'this compound implique une extraction à grande échelle à partir de Verbena officinalis en utilisant des techniques avancées telles que l'extraction par ultrasons et l'extraction assistée par micro-ondes. Ces méthodes améliorent le rendement et la pureté du composé .

Analyse Des Réactions Chimiques

Types de réactions

Hastatoside subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents produits en fonction des réactifs et des conditions utilisés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans l'this compound, conduisant à différents dérivés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent différents dérivés de l'this compound, qui peuvent avoir des activités et des propriétés biologiques modifiées .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Promotion du sommeil : This compound augmente la durée totale du sommeil non paradoxal et améliore l'activité delta pendant le sommeil.

Activité antioxydante : Il inhibe la production de radicaux libres et protège les cellules des dommages oxydatifs.

Effets hépato protecteurs : This compound prévient les dommages au foie en modulant diverses voies biochimiques impliquées dans la fonction hépatique.

Comparaison Avec Des Composés Similaires

Composés similaires

Verbenaline : Un autre glycoside iridoïde trouvé dans Verbena officinalis, connu pour ses propriétés hypnotiques et hépato protectrices.

Verbénine : Un glycoside de phénylpropanoïde aux propriétés anti-inflammatoires.

Unicité de l'hastatoside

This compound est unique en raison de sa combinaison spécifique d'activités hypnotiques, antioxydantes et hépato protectrices. Alors que des composés similaires comme la verbenaline et la verbénine partagent certaines de ces propriétés, la structure moléculaire distincte de l'this compound et ses effets sur le sommeil non paradoxal la distinguent .

Propriétés

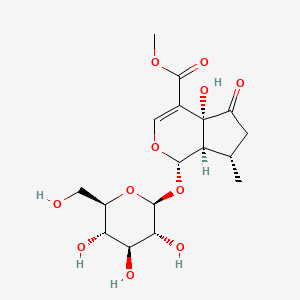

IUPAC Name |

methyl (1S,4aR,7S,7aR)-4a-hydroxy-7-methyl-5-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,6,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8,10-13,15-16,18,20-22,24H,3-4H2,1-2H3/t6-,8+,10-,11+,12-,13+,15-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZVXHGUJJPSME-CZMSZWGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)[C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904209 | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50816-24-5 | |

| Record name | Hastatoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hastatoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HASTATOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7WKJ7982U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.